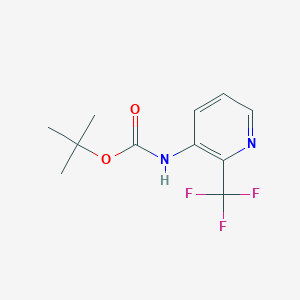

![molecular formula C15H10O2S2 B1409393 5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde CAS No. 1623055-62-8](/img/structure/B1409393.png)

5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde

Übersicht

Beschreibung

“5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde” is a chemical compound. It has been mentioned in the context of enhanced fluorescence . It’s related to a novel amyloid fibril marker, NIAD-4 .

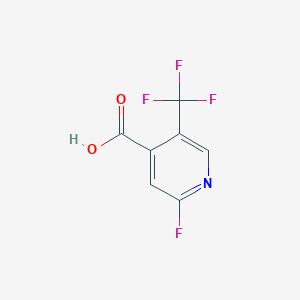

Synthesis Analysis

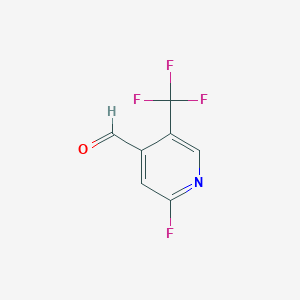

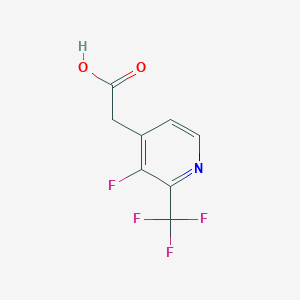

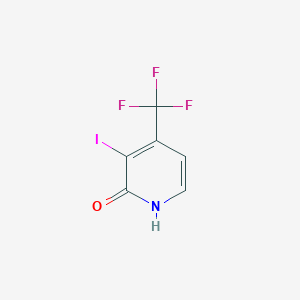

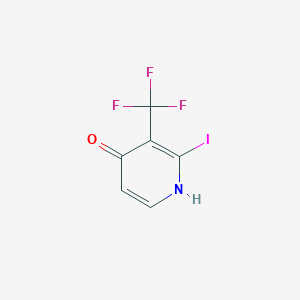

The synthesis of similar compounds has been discussed in various studies. For instance, a new method for 5-(4-Hydroxyphenyl)hydantoin synthesis was proposed, which is an important intermediate in the production of d-2-(4-hydroxyphenyl)glycine . Another study synthesized and evaluated 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione based fibrates .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the molecular weight of 2-Butanone, 4-(4-hydroxyphenyl)- is 164.2011 .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the solvation effects on the local micro-environment around a fluorophore were investigated by looking at the emission behavior of a novel amyloid fibril marker, NIAD-4 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 2-Butanone, 4-(4-hydroxyphenyl)- has a molecular weight of 164.2011 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Trimethylsilyl end-capped bi- and terthiophene carbaldehydes, related to the compound , have been synthesized and structurally studied. These compounds have shown cytotoxic effects in vitro on tumor cell lines, indicating potential applications in cancer research (Lukevics et al., 2001).

Photovoltaic Applications

- Multi-branched crystalline molecules using hexyl-substituted thiophene-based carbaldehydes have been developed for organic photovoltaic (OPV) cells. These molecules, including derivatives similar to the compound , demonstrated enhanced power conversion efficiency in OPV cells (Kim et al., 2009).

Chemical Synthesis

- Derivatives of 5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde have been synthesized through various chemical reactions, expanding the potential applications in organic synthesis and material science. For instance, the Suzuki coupling reaction has been employed to synthesize related compounds (Chen Pei, 2012).

Organic Electronics

- Novel arylcarbinols and arylketones end-capped with thiophene and 2,2'-bithiophene have been synthesized, indicating potential applications in organic electronics and materials science (Hamad, 2001).

Dyes and Pigments

- Studies on novel 1-hydroxycycloalkyl- and cycloalkenylthiophenes and bithiophenes, which include derivatives of the compound , have been conducted. These compounds have shown intense fluorescence and moderate quantum yields, making them suitable for applications in dyes and pigments (Meshkovaya et al., 2015).

Semiconductor Research

- A study on 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives, which are structurally related to the compound , highlighted their use as high-performance semiconductors for organic field-effect transistors. These compounds showed p-type FET characteristics with varying mobilities (Takimiya et al., 2005).

Molecular Electronics

- Derivatives of the compound have been used in the synthesis of molecules for organic field-effect transistors and nonvolatile transistor memory elements. This highlights its potential in molecular electronics and memory storage applications (Mushrush et al., 2003).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with estrogen receptors and nuclear receptor coactivators . These targets play crucial roles in various cellular processes, including cell growth and differentiation.

Mode of Action

The exact mode of action of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde It’s known that the compound can form oximes and hydrazones . The oxygen atom in the compound can act as a nucleophile, competing with nitrogen. This reaction with oxygen leads to the reversible formation of a hemiketal, while reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Result of Action

The molecular and cellular effects of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde Similar compounds have been shown to modulate the emission behavior of fluorophores upon excitation . This suggests that the compound could potentially influence cellular processes related to fluorescence.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde . For instance, solvation effects on the local micro-environment around a fluorophore can modulate the emission behavior of the compound . In alcoholic solvents, high solvent viscosity enhances fluorescence due to the restriction of torsion of the compound . Conversely, in aprotic solvents, high solvent polarity leads to a remarkable redshift of the emission spectra, suggesting strong solvation .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2S2/c16-9-12-5-6-14(18-12)15-8-7-13(19-15)10-1-3-11(17)4-2-10/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLRCJCWFMDJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate](/img/structure/B1409310.png)